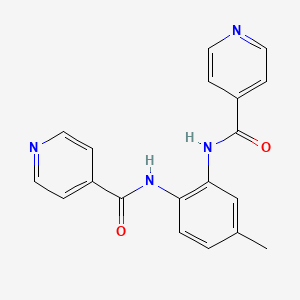![molecular formula C19H22N4 B5719251 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine, also known as PDP, is a pyrazolo[1,5-a]pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
科学研究应用
2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine has been investigated for its potential as a drug target for the treatment of cancer and inflammation. In neuroscience, 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential as a tool for the investigation of the role of specific receptors in the brain.
作用机制
2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is widely distributed in the central nervous system and has been implicated in various physiological and pathological processes, including learning and memory, pain sensation, and inflammation. The binding of 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine to the α7 nAChR inhibits its activity, leading to a decrease in the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
The inhibition of the α7 nAChR by 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine inhibits the proliferation and migration of cancer cells, reduces the release of pro-inflammatory cytokines, and enhances the release of anti-inflammatory cytokines. In vivo studies have shown that 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine improves cognitive function in animal models of Alzheimer's disease and reduces pain sensitivity in animal models of neuropathic pain.
实验室实验的优点和局限性
2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine also has some limitations, including its limited solubility in water and its instability in solution.
未来方向
There are several future directions for research on 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine, including the development of more efficient and scalable methods for its synthesis, the investigation of its potential as a therapeutic agent for neurological disorders and cancer, the exploration of its effects on other receptors and signaling pathways, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine as a tool for the investigation of the role of the α7 nAChR in various physiological and pathological processes is an area of ongoing research.
Conclusion:
In conclusion, 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine is focused on the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent, and the exploration of its effects on other receptors and signaling pathways.
合成方法
The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine has been achieved using different methods, including the reaction of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with 1-pyrrolidinecarboxaldehyde in the presence of acetic anhydride and sodium acetate, and the reaction of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with 4-chlorobutyraldehyde and pyrrolidine in the presence of acetic acid. These methods have been found to be efficient in synthesizing 2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine with high yields and purity.
属性
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-13-6-8-16(9-7-13)18-15(3)21-23-17(22-10-4-5-11-22)12-14(2)20-19(18)23/h6-9,12H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKAXDYGJXCXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-(4-methylphenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)



![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)